Mal-NH-PEG2-CH2CH2COOPFP ester
Overview
Description
Mal-NH-PEG2-CH2CH2COOPFP ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system . This compound is particularly valuable in the field of targeted protein degradation, which has significant implications for drug discovery and development.
Mechanism of Action
Target of Action
The primary targets of Mal-NH-PEG2-CH2CH2COOPFP ester are proteins that can be selectively degraded by the ubiquitin-proteasome system . This compound is a PEG-based PROTAC linker used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
This compound, as a part of a PROTAC molecule, facilitates the interaction between the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process allows for the selective degradation of specific proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, maintaining protein homeostasis within the cell . By facilitating the degradation of specific proteins, this compound can influence various downstream effects depending on the function of the target protein .
Result of Action
The result of the action of this compound is the selective degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific function of the degraded protein .
Action Environment
The action of this compound, like all PROTACs, occurs intracellularly . Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-NH-PEG2-CH2CH2COOPFP ester typically involves the conjugation of a maleimide group to a PEG chain, followed by the attachment of a pentafluorophenyl (PFP) ester. The reaction conditions often include:
Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
Catalyst: N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC)
Temperature: Room temperature to 40°C
Purification: Column chromatography or recrystallization
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Mal-NH-PEG2-CH2CH2COOPFP ester primarily undergoes substitution reactions due to the presence of the reactive PFP ester group. It can also participate in conjugation reactions with thiol groups via the maleimide moiety.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols. Conditions include mild bases like triethylamine (TEA) in solvents such as DCM or DMF.
Conjugation Reactions: Involve thiol-containing compounds under slightly acidic to neutral pH conditions (pH 6-7).
Major Products
The major products formed from these reactions are conjugated PROTAC molecules, where the this compound serves as a linker between the target protein ligand and the E3 ubiquitin ligase ligand.
Scientific Research Applications
Mal-NH-PEG2-CH2CH2COOPFP ester is extensively used in scientific research, particularly in the development of PROTACs. Its applications include:
Chemistry: Used as a linker in the synthesis of bifunctional molecules.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Aids in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Employed in the production of advanced therapeutic agents and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
Mal-NH-PEG2-CH2CH2COOH: Similar structure but lacks the PFP ester group, making it less reactive.
Mal-NH-PEG2-CH2CH2COONHS: Contains an N-hydroxysuccinimide (NHS) ester instead of a PFP ester, offering different reactivity and stability profiles.
Uniqueness
Mal-NH-PEG2-CH2CH2COOPFP ester is unique due to its combination of a maleimide group and a PFP ester, providing high reactivity and specificity for conjugation reactions. This makes it particularly suitable for the synthesis of PROTACs and other bifunctional molecules used in targeted protein degradation.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F5N2O7/c21-15-16(22)18(24)20(19(25)17(15)23)34-14(31)4-7-32-9-10-33-8-5-26-11(28)3-6-27-12(29)1-2-13(27)30/h1-2H,3-10H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNPGQMJNWIEOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F5N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.